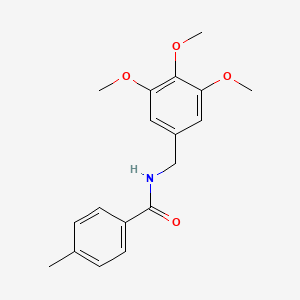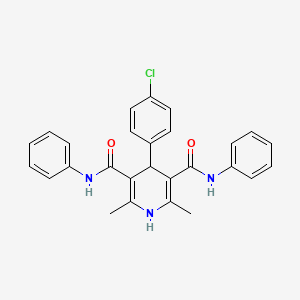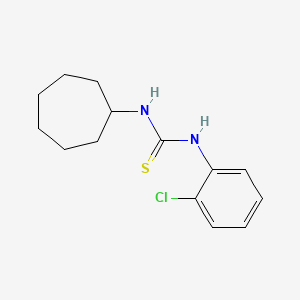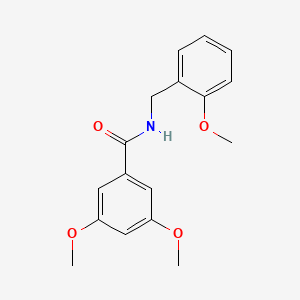![molecular formula C10H15O2P B5777709 2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
2-[methyl(phenyl)phosphoryl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl(phenyl)phosphoryl]-2-propanol, also known as MPP, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. MPP is a chiral molecule, meaning it has a non-superimposable mirror image, which makes it useful in various fields such as organic chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-[methyl(phenyl)phosphoryl]-2-propanol is not fully understood, but it is believed to interact with various enzymes and receptors in the body. 2-[methyl(phenyl)phosphoryl]-2-propanol has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for nerve function. 2-[methyl(phenyl)phosphoryl]-2-propanol has also been shown to interact with GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
2-[methyl(phenyl)phosphoryl]-2-propanol has been shown to have various biochemical and physiological effects in the body. In animal studies, 2-[methyl(phenyl)phosphoryl]-2-propanol has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 2-[methyl(phenyl)phosphoryl]-2-propanol has also been shown to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[methyl(phenyl)phosphoryl]-2-propanol has several advantages for lab experiments, including its ability to selectively control stereochemistry in organic synthesis, its potential use as a drug delivery agent, and its ability to cross the blood-brain barrier. However, 2-[methyl(phenyl)phosphoryl]-2-propanol also has some limitations, such as its potential toxicity and the need for careful handling due to its chiral nature.
Orientations Futures
There are several future directions for research on 2-[methyl(phenyl)phosphoryl]-2-propanol, including the development of new synthesis methods, the investigation of its potential as a drug delivery agent, and the exploration of its effects on various enzymes and receptors in the body. Additionally, further studies are needed to fully understand the mechanism of action of 2-[methyl(phenyl)phosphoryl]-2-propanol and its potential applications in various fields.
Méthodes De Synthèse
2-[methyl(phenyl)phosphoryl]-2-propanol can be synthesized using various methods, such as the reaction of phenylphosphonic acid with methyl iodide, or the reaction of methyl phosphonic dichloride with phenyl magnesium bromide. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-[methyl(phenyl)phosphoryl]-2-propanol has been extensively studied for its potential applications in various scientific fields. In organic chemistry, 2-[methyl(phenyl)phosphoryl]-2-propanol has been used as a chiral auxiliary in asymmetric synthesis, where it can selectively control the stereochemistry of a reaction. In biochemistry, 2-[methyl(phenyl)phosphoryl]-2-propanol has been used as a substrate for enzymes that catalyze the hydrolysis of phosphates, which is important in cellular metabolism. In pharmacology, 2-[methyl(phenyl)phosphoryl]-2-propanol has been studied for its potential use as a drug delivery agent, as it can cross the blood-brain barrier and target specific tissues.
Propriétés
IUPAC Name |
2-[methyl(phenyl)phosphoryl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O2P/c1-10(2,11)13(3,12)9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTRANNSDNGFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(O)P(=O)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(phenyl)phosphoryl]propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5777641.png)

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)

![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)
![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)

![N'-(3,4-dimethoxyphenyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B5777729.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)